BAY-693 - 2306302-48-5

BAY-693

Catalog Number: EVT-261012
CAS Number: 2306302-48-5
Molecular Formula: C26H30F3N7O2
Molecular Weight: 529.5682
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BAY-693 is a ERK5 negative control agent with IC50 (ERK5) = 6400 nM. Its analog, BAY-885, is a potent and selective ERK5 (MAPK7) inhibitor with IC50 of 40 nM
Overview

BAY-693 is a compound identified as a negative control agent for the extracellular signal-regulated kinase 5, commonly referred to as ERK5. It has an inhibitory concentration (IC50) of 6400 nM against ERK5, making it significantly less potent compared to its analog, BAY-885, which has an IC50 of 40 nM. The molecular formula for BAY-693 is C26H30F3N7O2, and it has a molecular weight of approximately 529.57 g/mol. The compound is primarily utilized in scientific research, particularly in studies involving kinase inhibitors and cellular signaling pathways related to cancer and other diseases .

Synthesis Analysis

The synthesis of BAY-693 involves multiple steps that can be optimized for efficiency. The compound's synthesis typically utilizes advanced techniques such as high-throughput screening and structure-activity relationship (SAR) studies to identify effective synthetic routes. Specific methodologies may include:

  • Retrosynthetic Analysis: This approach breaks down the target compound into simpler precursors, allowing chemists to identify feasible synthetic pathways.
  • One-Step Synthesis: Recent advancements in synthesis planning tools have enabled the identification of one-step processes that streamline the creation of complex molecules like BAY-693.

Technical details regarding the specific reagents and conditions used in the synthesis are often proprietary or unpublished but generally involve standard organic chemistry techniques.

Molecular Structure Analysis

BAY-693 has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The IUPAC name for BAY-693 is:

\text{ 2 Amino 4 trifluoromethoxy phenyl 4 2 methyl 7 4 methylpiperazin 1 yl pyrido 3 2 d pyrimidin 4 yl piperidin 1 yl}methanone}

Structural Data

  • InChI Key: AROOGPVJRFLMEV-UHFFFAOYSA-N
  • SMILES Representation: O=C(C1=CC=C(OC(F)(F)F)C=C1N)N2CCC(C3=C4C(C=C(N5CCN(C)CC5)C=N4)=NC(C)=N3)CC2
  • Appearance: Solid powder
  • Purity: Greater than 98%
  • Solubility: Soluble in dimethyl sulfoxide (DMSO)

The structural complexity of BAY-693 allows it to interact with various biological targets, which is essential for its role in inhibiting ERK5 .

Chemical Reactions Analysis

BAY-693 participates in various chemical reactions primarily related to its role as an inhibitor. The compound's interactions can be studied using biochemical assays that assess its potency against ERK5 and other kinases. Notably, the compound exhibits:

  • Inhibition Mechanism: It acts by competing with ATP binding sites on the ERK5 enzyme, thereby preventing phosphorylation processes crucial for signal transduction.

Technical details about specific reaction conditions or byproducts are less frequently documented due to proprietary research practices.

Mechanism of Action

The mechanism of action for BAY-693 revolves around its ability to inhibit the activity of ERK5. This inhibition occurs through several processes:

  1. Binding Affinity: BAY-693 binds to the ATP-binding site on ERK5, preventing ATP from engaging with the enzyme.
  2. Signal Transduction Interference: By inhibiting ERK5, BAY-693 disrupts downstream signaling pathways that are vital for cell proliferation and survival.
  3. Selectivity Profile: While it is less potent than BAY-885, BAY-693 serves as a useful negative control in experiments designed to evaluate the specificity and efficacy of ERK5 inhibitors .
Physical and Chemical Properties Analysis

BAY-693 exhibits several physical and chemical properties that are relevant for its application in research:

  • Molecular Weight: Approximately 529.57 g/mol
  • Melting Point: Not specified but typically assessed during purity analysis.
  • Storage Conditions: Should be stored in a dry, dark environment at temperatures between 0 - 4 °C for short-term use or at -20 °C for long-term storage.

The solubility in DMSO makes it suitable for various biochemical assays where aqueous solubility may be limiting .

Applications

BAY-693 is primarily used in scientific research focused on:

  • Kinase Inhibition Studies: As a negative control agent, it helps validate findings related to ERK5 inhibitors like BAY-885.
  • Cell Signaling Research: Investigating the role of ERK5 in cancer biology and other diseases where aberrant signaling pathways are implicated.

The compound's role as a negative control enhances the reliability of experimental data when evaluating new therapeutic agents targeting similar pathways .

Introduction to BAY-693: Pharmacological Context and Research Significance

Molecular Classification and Structural Properties of BAY-693

BAY-693 is classified as a synthetic small-molecule kinase inhibitor scaffold specifically engineered for ERK5 (MAPK7) target engagement studies. Its systematic IUPAC designation, [2-amino-4-(trifluoromethoxy)phenyl]{4-[2-methyl-7-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-yl]piperidin-1-yl}methanone, reflects its intricate multicomponent architecture [1] [6]. The compound features a pyrido[3,2-d]pyrimidine core – a privileged heterocyclic scaffold in kinase inhibition – decorated with key pharmacophoric elements enabling specific molecular interactions.

The molecular formula C₂₆H₃₀F₃N₇O₂ corresponds to a calculated exact mass of 529.2413 g/mol (monoisotopic) and an average molecular weight of 529.57 g/mol [1] [6]. Elemental analysis confirms carbon (58.97%), hydrogen (5.71%), fluorine (10.76%), nitrogen (18.51%), and oxygen (6.04%) composition. Key structural determinants include:

  • A trifluoromethoxy phenyl group conferring metabolic stability and membrane permeability
  • The methylpiperazine moiety enhancing solubility and influencing electrostatic interactions
  • The aminophenyl ketone linker connecting the aromatic and heterocyclic systems
  • Pyrimidine N1 and N3 atoms positioned for critical hinge region hydrogen bonding

Table 1: Fundamental Physicochemical Properties of BAY-693

PropertyValue
CAS Registry Number2306302-48-5
Molecular FormulaC₂₆H₃₀F₃N₇O₂
Molecular Weight (g/mol)529.57
Canonical SMILESCN1CCN(CC1)C1=CC2=NC(C)=NC(C3CCN(CC3)C(=O)C3=CC=C(C=C3N)OC(F)(F)F)=C2N=C1
InChI KeyAROOGPVJRFLMEV-UHFFFAOYSA-N
XLogP3Estimated 3.9 (lipophilic character)
Hydrogen Bond Donors2 (amine group)
Hydrogen Bond Acceptors9 (pyrimidine N, carbonyl O, ether O)
Rotatable Bonds7

Spectral characterization confirms BAY-693 exists as a solid powder at ambient temperature with >98% purity when synthesized under controlled conditions [1]. It demonstrates favorable solubility in dimethyl sulfoxide (DMSO), facilitating biological experimentation through stock solution preparation. Computational modeling reveals the trifluoromethoxy group occupies a hydrophobic pocket adjacent to the kinase ATP-binding site, while the pyridopyrimidine core engages the hinge region through characteristic hydrogen bonding patterns. The methylpiperazine extension protrudes toward solvent-exposed regions, potentially explaining its reduced steric interference with catalytic residues compared to more potent analogs [1].

Historical Development and Evolution of BAY-693 in Pharmacological Research

BAY-693 emerged from a focused medicinal chemistry campaign by Bayer AG researchers seeking highly selective ERK5 inhibitors, culminating in the 2019 disclosure of the (piperidin-4-yl)pyrido[3,2-d]pyrimidine chemical series [1]. Its development was intrinsically linked to the parallel optimization of BAY-885, a potent and selective ERK5 inhibitor (IC₅₀ = 40 nM). BAY-693 was deliberately engineered as the negative control counterpart within this chemical series, sharing core structural elements but exhibiting significantly attenuated enzymatic inhibition (IC₅₀ = 6400 nM against ERK5) [1].

This strategic design addressed a critical methodological gap in kinase pharmacology: distinguishing target-specific effects from off-target activities. Prior to BAY-693's introduction, ERK5 research relied heavily on RNA interference or tool compounds with poorly characterized polypharmacology. The compound's development rationale centered on providing a matched molecular pair differing primarily in ERK5 potency while maintaining similar physicochemical properties and off-target profiles. This enables rigorous counter-screening methodologies where biological effects observed with BAY-885, but not BAY-693, can be confidently attributed to ERK5 inhibition [1].

The compound's significance escalated following recognition of ERK5's multifaceted roles in:

  • Cancer progression: Mediating survival signals in therapy-resistant tumor cells
  • Transcriptional regulation: Via its unique C-terminal transactivation domain
  • Compensatory pathway activation: Bypassing oncogenic KRAS or BRAF inhibition
  • Developmental biology: Regulating vascular formation and neural differentiation

As a research tool, BAY-693 facilitates critical mechanistic studies in these domains by enabling researchers to differentiate ERK5-dependent phenomena from nonspecific cellular responses. Its application extends beyond oncology to cardiovascular and inflammatory disease modeling, where ERK5 signaling exhibits context-dependent protective or pathogenic functions. Despite not advancing to clinical development itself, BAY-693's contribution lies in validating ERK5 as a therapeutic target through rigorous pharmacologic deconvolution studies [1].

Key Biochemical Pathways and Targets Associated with BAY-693

BAY-693 functions through competitive ATP-binding site occupation within the ERK5 kinase domain, though with significantly lower affinity compared to its analog BAY-885. The extracellular signal-regulated kinase 5 (ERK5) pathway, also designated MAPK7, constitutes its primary biochemical context. This pathway integrates signals from growth factors, cytokines, and cellular stress through a three-tiered kinase cascade: MAP3K → MEK5 → ERK5. Activated ERK5 phosphorylates over 50 substrates, including transcription factors (MEF2 family, c-Fos, c-Myc), kinases (RSK, MNK), and regulatory proteins controlling cell cycle progression and survival [9].

The compound's modest inhibitory activity (IC₅₀ = 6400 nM) establishes its utility as a negative control probe rather than a functional inhibitor. Molecular docking studies suggest its reduced potency stems from suboptimal orientation within the hydrophobic pocket and weakened hydrogen bonding with hinge region residues C108 and L106, compared to BAY-885's interactions [1]. This differential engagement is quantified through biochemical assays:

Table 2: Selectivity Profiling of BAY-693 in Context with BAY-885

ParameterBAY-693BAY-885Functional Significance
ERK5 IC₅₀6400 nM40 nMValidates target engagement specificity
Cellular Target Engagement>10,000 nM30-100 nMConfirms functional cellular permeability
Selectivity vs. ERK1/2>100-fold>250-foldDemonstrates MAPK family discrimination
Kinome-Wide Selectivity (S score(1))Undisclosed<0.01Indicates exceptional target specificity

Functionally, BAY-693-associated pathway biology includes:

  • Transcriptional Regulation: ERK5 phosphorylates and activates MEF2 transcription factors, driving programs for cell proliferation (cyclin D1), angiogenesis (VEGF), and inflammation (IL-8). BAY-693's inability to suppress MEF2-dependent reporter assays contrasts sharply with BAY-885, confirming pathway specificity [1].
  • Metastatic Signaling: The ERK5-MEF2 axis upregulates matrix metalloproteinases (MMP-2, MMP-9) facilitating invasion. BAY-693 serves as critical control demonstrating that invasion suppression requires potent ERK5 inhibition.
  • Therapeutic Resistance: ERK5 activation circumvents BRAF or EGFR inhibition in melanoma and lung cancer models. BAY-693's negligible activity in resensitization studies confirms ERK5's functional role when contrasted with BAY-885's efficacy [9].
  • Metabolic Reprogramming: ERK5 modulates glucose transporter expression (GLUT1/3). BAY-693-treated cells maintain glycolytic flux unlike BAY-885-treated counterparts, establishing ERK5's metabolic regulatory function.

BAY-693's most significant research application involves mechanistic confirmation that observed phenotypes result specifically from ERK5 inhibition rather than off-target effects. When BAY-885 suppresses cancer cell proliferation, migration, or survival, parallel experiments with BAY-693 at equivalent concentrations – showing no effect despite shared chemical scaffold – provide compelling evidence for ERK5-dependent mechanisms. This validation strategy proved particularly valuable in establishing ERK5's non-redundant functions within the broader MAPK signaling network, especially given the high homology across MAPK family ATP-binding sites [1] [9].

Properties

CAS Number

2306302-48-5

Product Name

BAY-693

IUPAC Name

[2-Amino-4-(trifluoromethoxy)phenyl]{4-[2-methyl-7-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-yl]piperidin-1-yl}methanone

Molecular Formula

C26H30F3N7O2

Molecular Weight

529.5682

InChI

InChI=1S/C26H30F3N7O2/c1-16-32-22-13-18(35-11-9-34(2)10-12-35)15-31-24(22)23(33-16)17-5-7-36(8-6-17)25(37)20-4-3-19(14-21(20)30)38-26(27,28)29/h3-4,13-15,17H,5-12,30H2,1-2H3

InChI Key

AROOGPVJRFLMEV-UHFFFAOYSA-N

SMILES

O=C(C1=CC=C(OC(F)(F)F)C=C1N)N2CCC(C3=C4C(C=C(N5CCN(C)CC5)C=N4)=NC(C)=N3)CC2

Solubility

Soluble in DMSO

Synonyms

BAY-693; BAY 693; BAY693;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.